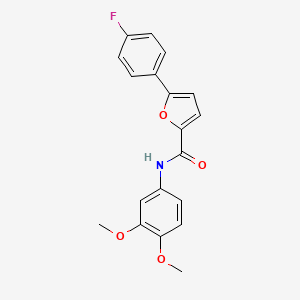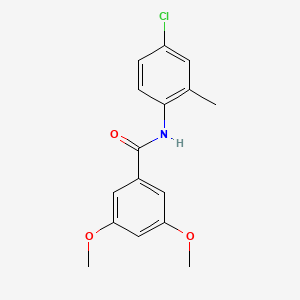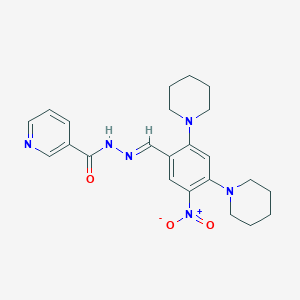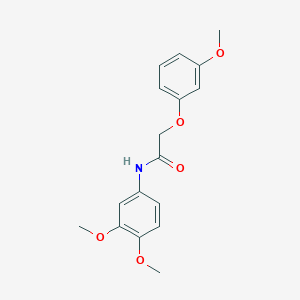
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide, also known as F13640, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of furan-based compounds and has been found to have promising effects in the field of neuroscience.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide involves the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium signaling, protein folding, and stress response pathways. By binding to this receptor, N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide can modulate these pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide can modulate various cellular processes, including calcium signaling, protein folding, and stress response pathways. It has also been found to have neuroprotective effects and can potentially protect against neuronal damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for the specific targeting of this receptor and the modulation of its associated pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide. One potential direction is the development of novel therapeutic agents based on this compound. Another direction is the study of its potential effects on other cellular pathways and its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the toxicity and safety of this compound.
Conclusion
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. Its high affinity for the sigma-1 receptor and its ability to modulate various cellular pathways make it a promising candidate for the development of novel therapeutic agents. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide involves the reaction of 4-fluoroacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with furfurylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes. This receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-23-16-8-7-14(11-18(16)24-2)21-19(22)17-10-9-15(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRTWBQSAPBLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)


![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)





![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)

